![molecular formula C7H8N4 B1324367 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine CAS No. 1186310-95-1](/img/structure/B1324367.png)
3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine
Vue d'ensemble
Description
3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine is a heterocyclic compound with the molecular formula C7H8N4. It features an imidazole ring fused with a pyridine moiety, making it part of the imidazopyridine family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine typically involves the construction of the imidazole ring from readily available 2,3-diaminopyridines. One common method is the Debus-Radziszewski synthesis, which involves the cyclization of 2,3-diaminopyridine with a carbonyl compound such as formaldehyde . The reaction conditions often include the use of catalysts like palladium on carbon or Raney nickel for the reduction steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would involve optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often use reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the imidazole ring, often using halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, phase transfer catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-b]pyridine derivatives, while substitution reactions can introduce various functional groups into the imidazole ring .
Applications De Recherche Scientifique
Anti-inflammatory Activity
The compound has been identified as a potential inhibitor of Interleukin-1 Receptor Associated Kinases (IRAKs), particularly IRAK-4. These kinases play a crucial role in inflammatory and autoimmune diseases. Inhibition of IRAK-4 can enhance the sensitivity of T-cell acute lymphoblastic leukemia (T-ALL) to chemotherapeutic agents, indicating its potential in treating various inflammatory conditions and cancers .
Table 1: Summary of Anti-inflammatory Applications
Application Area | Specific Activity | Reference |
---|---|---|
Inhibition of IRAK-4 | Enhances T-ALL sensitivity to chemotherapy | |
Treatment of autoimmune diseases | Prophylaxis and treatment of inflammatory diseases |
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial efficacy of derivatives of imidazo[4,5-b]pyridine against various bacterial strains. For instance, compounds derived from 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine exhibited significant activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, while showing reduced effectiveness against Gram-negative bacteria like Escherichia coli.
Table 2: Antimicrobial Activity Results
Bacterial Strain | Compound Tested | EC50 (mg/L) | Reference |
---|---|---|---|
Bacillus cereus | 3-Methyl derivative | 5.00 | |
Staphylococcus aureus | 3-Methyl derivative | 6.00 | |
Escherichia coli | 3-Methyl derivative | >10.00 |
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated across various human cancer cell lines. Notably, it has shown promising results against glioblastoma and pancreatic adenocarcinoma cell lines, suggesting its potential as a chemotherapeutic agent.
Table 3: Antiproliferative Activity Against Cancer Cell Lines
Cancer Cell Line | IC50 (μM) | Reference |
---|---|---|
LN-229 (glioblastoma) | 15.0 | |
Capan-1 (pancreatic adenocarcinoma) | 12.5 | |
HCT-116 (colorectal carcinoma) | 20.0 |
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves various reactions that lead to derivatives with enhanced biological activities. Structure-activity relationship studies have indicated that modifications at specific positions on the imidazo[4,5-b]pyridine scaffold can significantly influence the compound's efficacy against microbial and cancerous cells .
Table 4: Structural Modifications and Their Effects
Mécanisme D'action
The mechanism of action of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor agonist, it modulates the activity of this receptor, which plays a crucial role in the central nervous system . Additionally, its structural similarity to purines allows it to interact with various enzymes and receptors involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-3H-imidazo[4,5-b]pyridine
- 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol
- 6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine
Uniqueness
3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a GABA A receptor agonist and its potential therapeutic applications set it apart from other similar compounds .
Activité Biologique
3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and enzyme inhibition. This article aims to elaborate on its biochemical properties, mechanisms of action, and its implications in therapeutic contexts.
Chemical Structure and Properties
- Molecular Formula : C7H8N4
- Molecular Weight : 164.17 g/mol
- Structure : The compound consists of an imidazole ring fused with a pyridine structure, which is critical for its biological activity.
This compound exhibits significant interactions with various enzymes and cellular pathways:
- Inhibition of Kinases : This compound has been shown to inhibit several kinases, including Aurora kinases and FLT3, which are pivotal in cell cycle regulation and cancer progression. For instance, it demonstrated an IC50 value of 0.162 μM against FLT3 kinase .
- Modulation of GABA Receptors : It acts as a positive allosteric modulator of GABA_A receptors, influencing neurotransmission in the central nervous system.
The action mechanisms of this compound can be summarized as follows:
- Enzyme Binding : The compound binds to the active sites of kinases, inhibiting their catalytic activity. This binding alters downstream signaling pathways critical for cell proliferation and survival.
- Gene Expression Modulation : By interacting with nuclear components, it can influence gene expression related to cell cycle regulation and apoptosis.
- Cytotoxicity in Cancer Cells : The compound has shown cytotoxic effects against various cancer cell lines, including HeLa and A549 cells, where it reduced cell viability significantly (IC50 values ranging from 0.0046 mM to 0.075 mM depending on structural modifications) .
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound on different cancer cell lines:
These findings suggest that structural modifications can enhance the biological activity of derivatives, leading to lower IC50 values.
Mechanistic Insights
Research indicates that the compound influences various biochemical pathways:
- Akt Pathway Inhibition : Similar compounds have been reported to inhibit Akt activation, a crucial pathway involved in cancer cell survival and metabolism .
- Microtubule Assembly Disruption : It has been suggested that this compound may affect microtubule dynamics, further contributing to its cytotoxic effects.
Propriétés
IUPAC Name |
3-methylimidazo[4,5-b]pyridin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-4-10-6-2-5(8)3-9-7(6)11/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNNVCWSIWTUSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30632696 | |
Record name | 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30632696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186310-95-1 | |
Record name | 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30632696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.